
N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide is a complex organic compound with a unique structure that includes a benzyl group, a phenyl group, and a tetrahydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring, followed by the introduction of the benzyl and phenyl groups. Common synthetic routes include:
Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Phenyl Group: This can be done through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the tetrahydropyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated tetrahydropyridine derivatives.
Substitution: Various substituted benzyl or phenyl derivatives.
科学研究应用
N-Benzyl-3-(4-phenyl-1,2,3
属性
CAS 编号 |
144025-12-7 |
|---|---|
分子式 |
C21H24N2O |
分子量 |
320.4 g/mol |
IUPAC 名称 |
N-benzyl-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanamide |
InChI |
InChI=1S/C21H24N2O/c24-21(22-17-18-7-3-1-4-8-18)13-16-23-14-11-20(12-15-23)19-9-5-2-6-10-19/h1-11H,12-17H2,(H,22,24) |
InChI 键 |
LBWOTVQUFHARSN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCC(=O)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


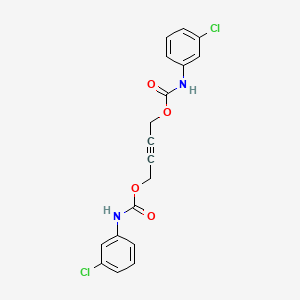
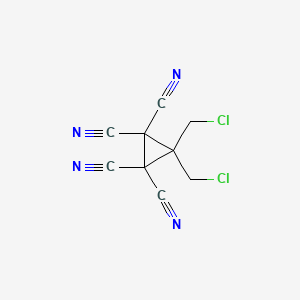


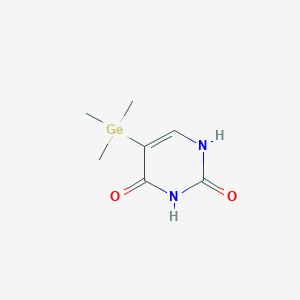
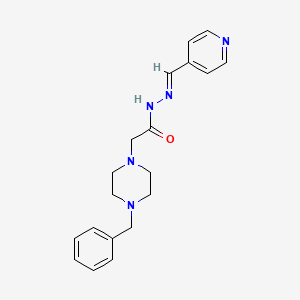
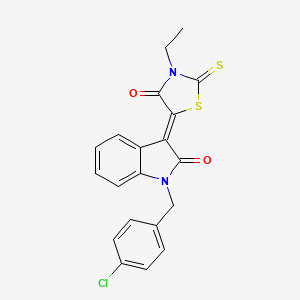


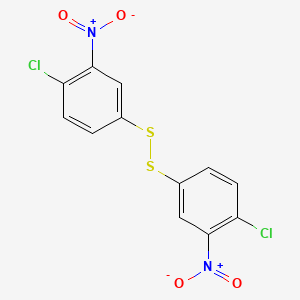
![Methyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B15077631.png)
![Decane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B15077650.png)
![2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane](/img/structure/B15077654.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B15077658.png)
